molecular formula C14H31Cl2N3O B1416791 N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride CAS No. 1172699-87-4

N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride

Cat. No.: B1416791
CAS No.: 1172699-87-4
M. Wt: 328.3 g/mol
InChI Key: IOUWAKSVPRRNTA-UHFFFAOYSA-N
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Description

N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride is a synthetic organic compound with the molecular formula C14H29N3O•2HCl. It is primarily used in biochemical research, particularly in the study of proteomics. This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine-4-carboxylic acid and 2-(bis(propan-2-yl)amino)ethylamine.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

    Catalysts and Reagents: Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactors. The process is optimized for high yield and purity, often incorporating automated systems for precise control of reaction parameters. The final product is typically obtained as a powder, which is then packaged and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds, depending on the specific reagents and conditions used

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O.2ClH/c1-11(2)17(12(3)4)10-9-16-14(18)13-5-7-15-8-6-13;;/h11-13,15H,5-10H2,1-4H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUWAKSVPRRNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1CCNCC1)C(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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